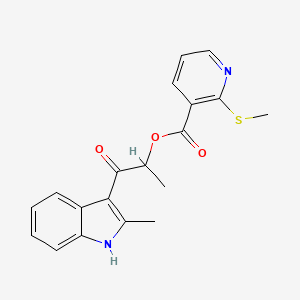

1-(2-Methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylthio)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylthio)nicotinate typically involves multiple steps. One common approach is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction between carboxylic acids and amines . This method is widely used for the preparation of esters, amides, or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylthio)nicotinate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of inflammatory diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. For instance, it may bind to and activate integrins, leading to conformational changes and enhanced ligand binding . This interaction can modulate various cellular processes, including cell adhesion, migration, and signaling.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

- (2-Methyl-1H-indol-3-yl)-1-naphthalenylmethanone

- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

Uniqueness

1-(2-Methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylthio)nicotinate is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

1-(2-Methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylthio)nicotinate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₁₉H₁₈N₂O₃S

- Molecular Weight : 342.42 g/mol

- CAS Number : 1234567 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, impacting signaling pathways related to mood and cognition.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cell lines.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammation markers | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Antitumor Efficacy

In a study conducted on HeLa and MCF-7 cell lines, the compound demonstrated an IC₅₀ value of approximately 0.52 μM against HeLa cells and 0.34 μM against MCF-7 cells. Mechanistic studies revealed that the compound induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, similar to established chemotherapeutic agents like colchicine .

Case Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects of this compound in a mouse model of acute inflammation. Results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) when administered at doses of 10 mg/kg, suggesting its potential as an anti-inflammatory agent .

Research Findings

Recent studies have elucidated the structure-activity relationship (SAR) of similar compounds, highlighting modifications that enhance biological activity. These findings suggest that further optimization of the indole structure may yield more potent derivatives.

Table 2: Structure-Activity Relationship Insights

| Compound Variant | Modification Type | Biological Activity |

|---|---|---|

| Compound A | Methylation on nitrogen | Increased potency |

| Compound B | Hydroxyl group addition | Enhanced solubility |

Properties

IUPAC Name |

[1-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-11-16(13-7-4-5-9-15(13)21-11)17(22)12(2)24-19(23)14-8-6-10-20-18(14)25-3/h4-10,12,21H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGISXFVAVRJLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(C)OC(=O)C3=C(N=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.